

Mibefradil dihydrochloride hydrate dose-response curve optimization

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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

Cat. No.: B15578197

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Mibefradil Dihydrochloride Hydrate Technical Support Center

Welcome to the technical support center for **Mibefradil Dihydrochloride Hydrate**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mibefradil?

Mibefradil is a calcium channel blocking agent.^[1] It inhibits the influx of calcium ions by blocking both T-type (low-voltage-activated) and L-type (high-voltage-activated) calcium channels.^[1] Notably, it shows a greater selectivity for T-type calcium channels.^[1]

Q2: What are the recommended solvents and storage conditions for **Mibefradil dihydrochloride hydrate**?

Mibefradil dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM).^{[2][3]} For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.^[4] Stock solutions can be stored at -20°C for up to one month.^[3] It is advisable to prepare and use solutions on the same day if possible.^[3]

Q3: What are the known off-target effects of Mibefradil?

At higher concentrations, Mibefradil can exhibit off-target effects. It has been shown to block Orai store-operated calcium channels, with IC₅₀ values of 52.6 μ M for Orai1, 14.1 μ M for Orai2, and 3.8 μ M for Orai3.^[5] Additionally, it can inhibit cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2D6, which can lead to drug-drug interactions.^[6] Mibefradil is also a substrate and potent inhibitor of P-glycoprotein (P-gp).^[7]

Q4: At what concentrations does Mibefradil typically induce cytotoxicity?

Mibefradil can induce cytotoxicity at micromolar concentrations. For instance, in studies with various cancer cell lines, the IC₅₀ for cytotoxicity after 48 hours of treatment was found to be 24.23 μ M in A2780 cells, 35.26 μ M in paclitaxel-resistant A2780/Taxol cells, and 24.8 μ M in A549 cells.^[8]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibition of T-type calcium channels.

- Possible Cause 1: Compound Degradation. Mibefradil solutions, especially in aqueous buffers, may not be stable for extended periods.
 - Solution: Prepare fresh stock solutions in DMSO or water for each experiment.^[3] If using aqueous buffers, prepare the diluted solution immediately before use.
- Possible Cause 2: Presence of Divalent Cations. The potency of Mibefradil can be influenced by the concentration of permeant ions like Ca²⁺ and Ba²⁺.
 - Solution: Be aware that using Ba²⁺ as the charge carrier in patch-clamp experiments may result in a lower apparent affinity compared to Ca²⁺.^[9] Ensure consistent ionic composition in your experimental buffer.
- Possible Cause 3: Voltage- and Use-Dependency. The blocking effect of Mibefradil on both T-type and L-type channels is voltage- and use-dependent.^[10]
 - Solution: Standardize your electrophysiological stimulation protocol (holding potential, frequency, and duration of depolarization) to ensure reproducible results. Inhibition is

enhanced at more depolarized holding potentials for L-type channels.[10]

Issue 2: Unexpected cellular effects not related to T-type channel blockade.

- Possible Cause: Off-target Effects. At concentrations typically above 10 μM , Mibefradil can affect other cellular targets, leading to changes in intracellular calcium levels independent of T-type channels, or inducing apoptosis and cell cycle arrest.[5][11][12]
 - Solution: To specifically study T-type channel inhibition, use the lowest effective concentration possible, ideally in the nanomolar to low micromolar range.[11] Include appropriate controls to assess off-target effects, such as using cell lines with varying expression levels of T-type channels or employing other, more specific T-type channel blockers for comparison.

Issue 3: Poor solubility or precipitation of the compound in aqueous media.

- Possible Cause: Low Aqueous Solubility. Mibefradil dihydrochloride has limited solubility in aqueous buffers.[4]
 - Solution: Prepare a high-concentration stock solution in DMSO or ethanol.[4] For the final working solution, dilute the stock solution in the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the cells. A 1:4 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/ml.[4]

Quantitative Data

Table 1: In Vitro Inhibitory Concentrations (IC50) of Mibefradil

Target	Cell Type/System	IC50	Reference
T-type Ca ²⁺ Channels	Rat Atrial Cells	0.1 µM	[10]
T-type Ca ²⁺ Channels (α1G)	Recombinant	270 nM (in 2 mM Ca ²⁺)	[9]
T-type Ca ²⁺ Channels (α1H)	Recombinant	140 nM (in 2 mM Ca ²⁺)	[9]
L-type Ca ²⁺ Channels	Rat Ventricular Cells	~3 µM (at -80mV holding potential)	[10]
L-type Ca ²⁺ Channels	Rat Ventricular Cells	~0.1 µM (at -50mV holding potential)	[10]
Orai1 Channels	HEK293 T-REx	52.6 µM	[5]
Orai2 Channels	HEK293 T-REx	14.1 µM	[5]
Orai3 Channels	HEK293 T-REx	3.8 µM	[5]
P-glycoprotein (digoxin transport)	Caco-2 Cells	1.6 µM	[7]
CYP3A (nifedipine oxidase)	Human Liver Microsomes	0.8 µM	[7]

Table 2: Cytotoxicity of Mibefradil in Human Cancer Cell Lines (48h treatment)

Cell Line	Cancer Type	IC50	Reference
A2780	Ovarian	24.23 µM	[8]
A2780/Taxol	Ovarian (Paclitaxel-resistant)	35.26 µM	[8]
A549	Lung	24.8 µM	[8]

Experimental Protocols

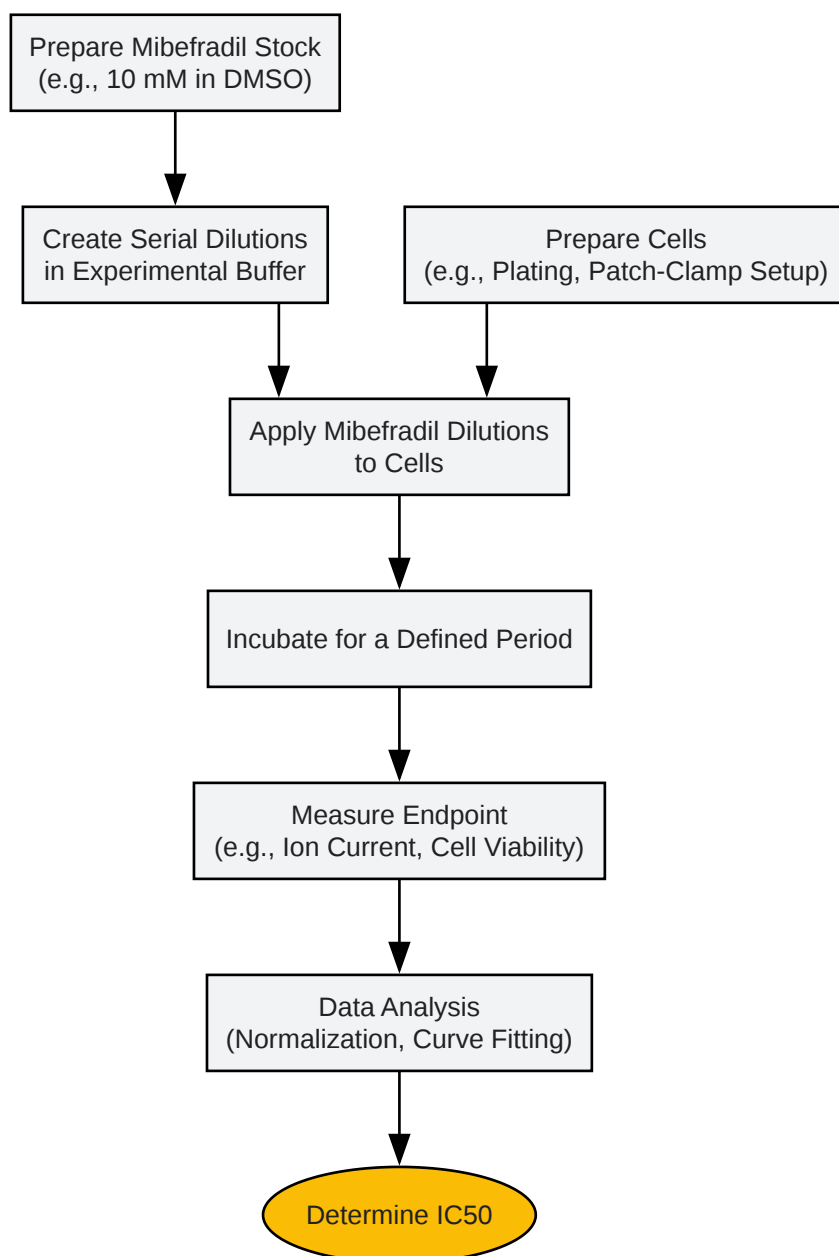
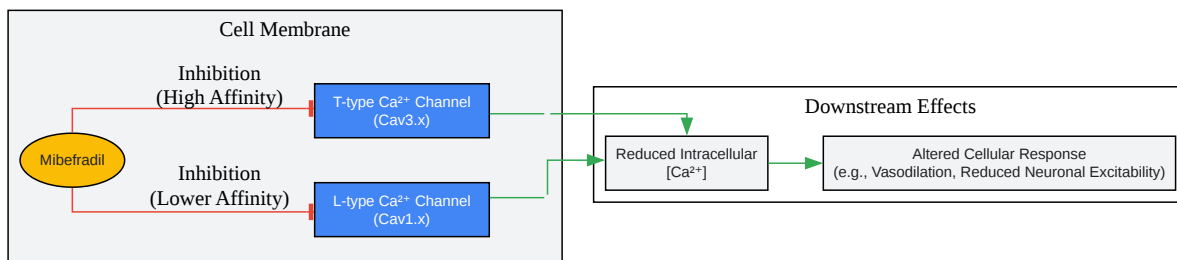
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Dose-Response Curve Generation

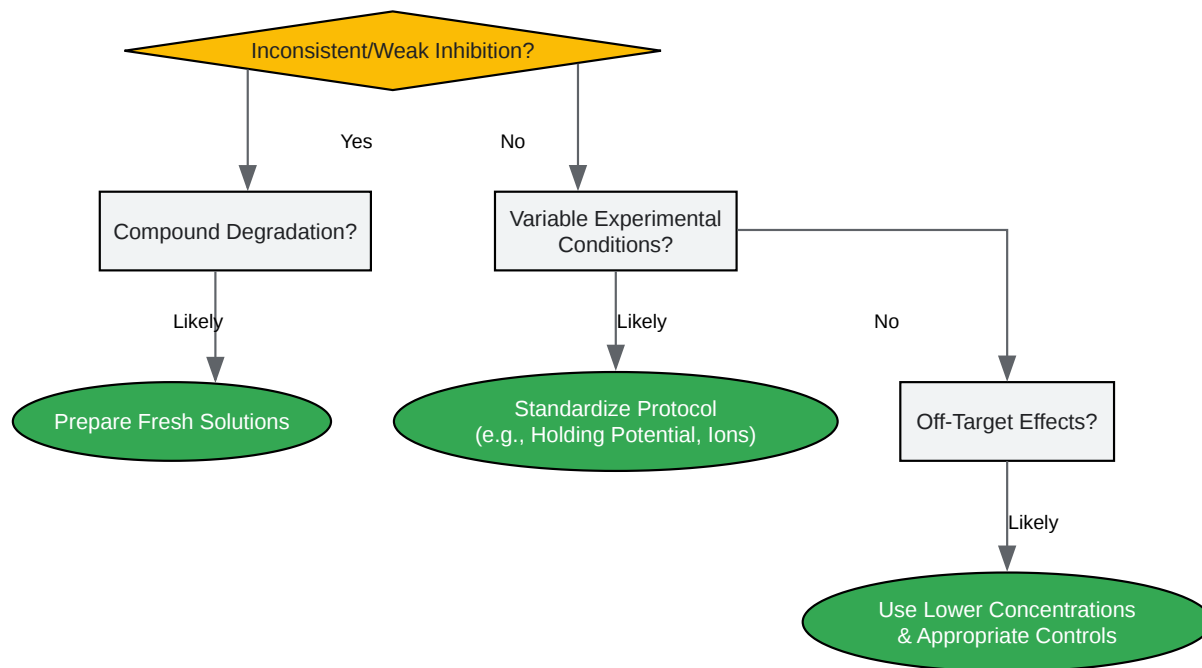
- Cell Preparation: Culture cells expressing the T-type calcium channel of interest (e.g., HEK293 cells stably transfected with Cav3.1, Cav3.2, or Cav3.3) on glass coverslips.
- Solutions:
 - External Solution (in mM): 130 NaCl, 5 KCl, 1.5 CaCl₂, 1.2 MgCl₂, 8 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
- Mibefradil Preparation: Prepare a 10 mM stock solution of **Mibefradil dihydrochloride hydrate** in DMSO. Serially dilute the stock solution in the external solution to obtain the desired final concentrations (e.g., 10 nM to 100 μ M).
- Recording:
 - Establish a whole-cell patch-clamp configuration.
 - Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of T-type channels.
 - Elicit T-type channel currents by applying depolarizing voltage steps (e.g., to -30 mV).
 - Apply different concentrations of Mibefradil to the external solution and record the resulting inhibition of the T-type channel current.
- Data Analysis:
 - Measure the peak current amplitude at each Mibefradil concentration.
 - Normalize the current to the control (pre-drug) current.
 - Plot the normalized current as a function of the Mibefradil concentration and fit the data with a Hill equation to determine the IC₅₀.

Protocol 2: Cell Viability Assay (WST-1) for Cytotoxicity Dose-Response Curve

- **Cell Seeding:** Seed cells (e.g., A549, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Mibefradil Treatment:** Prepare a series of Mibefradil dilutions in the cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Add the Mibefradil dilutions to the cells, with concentrations ranging from, for example, 0.1 μ M to 100 μ M. Include a vehicle control (DMSO only).
- **Incubation:** Incubate the cells with Mibefradil for the desired time period (e.g., 24, 48, or 72 hours).
- **WST-1 Assay:**
 - Add WST-1 reagent to each well according to the manufacturer's instructions.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
- **Data Analysis:**
 - Subtract the background absorbance from all readings.
 - Normalize the absorbance of the Mibefradil-treated wells to the vehicle control wells to determine the percentage of cell viability.
 - Plot the percentage of cell viability against the Mibefradil concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Visualizations





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